molecular formula C17H22N2O3S B2704405 4-(3-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-oxopropyl)benzonitrile CAS No. 1796970-35-8

4-(3-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-oxopropyl)benzonitrile

Cat. No.: B2704405
CAS No.: 1796970-35-8
M. Wt: 334.43
InChI Key: FYLDKOFYHQTSAP-UHFFFAOYSA-N
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Description

4-(3-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-oxopropyl)benzonitrile is a useful research compound. Its molecular formula is C17H22N2O3S and its molecular weight is 334.43. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Evaluation

Azetidinones, including compounds structurally related to "4-(3-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-oxopropyl)benzonitrile," have been synthesized and evaluated for their antimicrobial activities. A study by Prajapati and Thakur (2014) described the synthesis of novel azetidinones and their evaluation against various bacterial and fungal strains, demonstrating their potential in antimicrobial therapy (Prajapati & Thakur, 2014).

Structure-Activity Relationships

The structure-activity relationship of azetidinones, especially concerning their antimicrobial and enzymatic inhibition properties, has been a subject of research. Finke et al. (1995) conducted studies on beta-lactam inhibitors of human leukocyte elastase, exploring the effects of varying the alkyl groups at the C-3 position of azetidin-2-ones. Their work contributed to understanding how structural changes influence the activity of these compounds (Finke et al., 1995).

Catalytic Applications

Research has also focused on the catalytic applications of azetidinone derivatives. Wang et al. (2008) evaluated enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol for catalytic asymmetric addition of organozinc reagents to aldehydes, highlighting the potential of azetidinone derivatives in asymmetric synthesis (Wang et al., 2008).

Properties

IUPAC Name

4-[3-[3-(2-methylpropylsulfonyl)azetidin-1-yl]-3-oxopropyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3S/c1-13(2)12-23(21,22)16-10-19(11-16)17(20)8-7-14-3-5-15(9-18)6-4-14/h3-6,13,16H,7-8,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYLDKOFYHQTSAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CN(C1)C(=O)CCC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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